molecular formula C11H9F3O3 B13722399 4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid

4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid

Cat. No.: B13722399
M. Wt: 246.18 g/mol
InChI Key: CQHLHNPZVYFTIM-RMKNXTFCSA-N
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Description

4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetic acid under specific conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxyphenyl group contributes to its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid is unique due to the combination of trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

(E)-4,4,4-trifluoro-3-(4-methoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)9(6-10(15)16)11(12,13)14/h2-6H,1H3,(H,15,16)/b9-6+

InChI Key

CQHLHNPZVYFTIM-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\C(=O)O)/C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F

Origin of Product

United States

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